Benzoic acid, 2-(propylthio)-, methyl ester
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Overview
Description
Benzoic acid, 2-(propylthio)-, methyl ester is an organic compound with the molecular formula C11H14O2S It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and a propylthio group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(propylthio)-, methyl ester typically involves the esterification of 2-(propylthio)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as the purification of the starting materials, the esterification reaction, and the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(propylthio)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Benzoic acid, 2-(propylthio)-, methyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(propylthio)-, methyl ester involves its interaction with specific molecular targets and pathways. The propylthio group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, methyl ester: Lacks the propylthio group, resulting in different chemical properties and reactivity.
Benzoic acid, 2-(methylthio)-, methyl ester: Similar structure but with a methylthio group instead of a propylthio group.
Uniqueness
Benzoic acid, 2-(propylthio)-, methyl ester is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-propylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKMDXBJLMOBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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